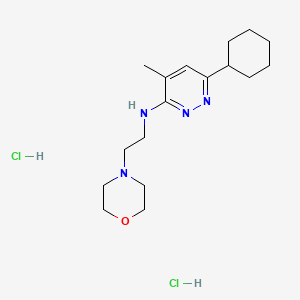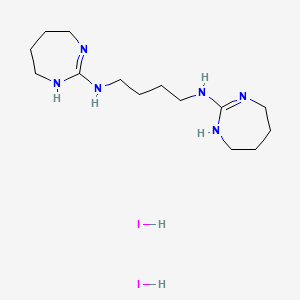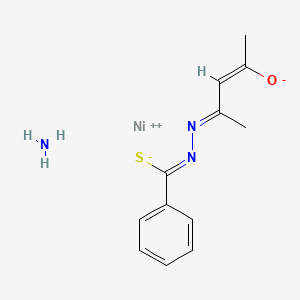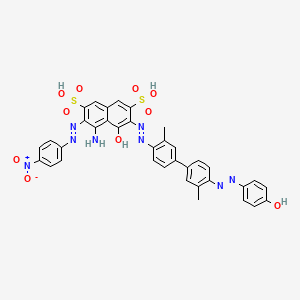
1-Exohydroxychlordene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Exohydroxychlordene is a chemical compound derived from the degradation of heptachlor epoxide, a pesticide. It is known for its less toxic nature compared to its parent compound, heptachlor epoxide . This compound has garnered interest due to its environmental and biological implications.
准备方法
The preparation of 1-Exohydroxychlordene typically involves the microbial degradation of heptachlor epoxide. A mixed culture of soil microorganisms can convert heptachlor epoxide to this compound . This biotransformation process is significant as it reduces the toxicity of the original compound, making it safer for the environment.
化学反应分析
1-Exohydroxychlordene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where halogens like chlorine or bromine are introduced, are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield more hydroxylated derivatives, while reduction could lead to dehalogenated products.
科学研究应用
1-Exohydroxychlordene has several scientific research applications:
Environmental Chemistry: It is studied for its role in the degradation pathways of pesticides, helping to understand the environmental fate of these chemicals.
Bioremediation: The compound’s formation through microbial degradation highlights its potential in bioremediation strategies to detoxify contaminated soils.
作用机制
The mechanism of action of 1-Exohydroxychlordene involves its interaction with various biological pathways. As a degradation product, it is less toxic and less likely to bioaccumulate compared to its parent compound. The molecular targets and pathways involved in its action are primarily related to its reduced toxicity and environmental persistence.
相似化合物的比较
1-Exohydroxychlordene can be compared with other degradation products of chlorinated pesticides:
Heptachlor Epoxide: The parent compound, which is more toxic and persistent in the environment.
Chlordene: Another degradation product with different toxicological profiles.
Aldrin and Dieldrin: Similar chlorinated pesticides with their own degradation pathways and products.
This compound is unique due to its reduced toxicity and potential for use in bioremediation, making it a compound of interest in environmental chemistry and toxicology.
属性
CAS 编号 |
5566-31-4 |
|---|---|
分子式 |
C10H6Cl6O |
分子量 |
354.9 g/mol |
IUPAC 名称 |
(1R,2S,3R,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4+,5-,8-,9+/m0/s1 |
InChI 键 |
YQWCIPIEEBVRNY-LCOJHDNXSA-N |
手性 SMILES |
C1=C[C@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
规范 SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)




![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)


![[(2R)-2-hydroxyoctacosyl] dihydrogen phosphate](/img/structure/B12730355.png)

